3-[3-(dimethylamino)prop-2-enoyl]benzonitrile
Description
3-[3-(Dimethylamino)prop-2-enoyl]benzonitrile is a functionalized chalcone derivative with the molecular formula C₁₃H₁₃N₂O. Its structure comprises a benzonitrile group (aromatic ring with a nitrile substituent) linked to a propenoyl chain containing a dimethylamino moiety at the β-position. This compound belongs to the class of 1,3-diarylprop-2-en-1-ones (chalcones), which are known for their planar conjugated systems and diverse applications in materials science, pharmaceuticals, and coordination chemistry . The dimethylamino group enhances electron-donating properties, while the benzonitrile group introduces electron-withdrawing characteristics, creating a push-pull electronic structure that influences reactivity and optoelectronic behavior .
Properties
IUPAC Name |
3-[3-(dimethylamino)prop-2-enoyl]benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-14(2)7-6-12(15)11-5-3-4-10(8-11)9-13/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLKQIWXTDLZLPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C1=CC=CC(=C1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10384484 | |
| Record name | 3-(3-dimethylamino-acryloyl)-benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10384484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145276-31-9 | |
| Record name | 3-(3-dimethylamino-acryloyl)-benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10384484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Stepwise Mechanistic Pathway
The synthesis proceeds via two critical stages: nucleophilic addition followed by elimination .
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Enamine Formation : Dimethylamine reacts with acrolein in a Michael addition, generating an enamine intermediate. This step is pivotal for positioning the dimethylamino group adjacent to the carbonyl carbon.
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Aldol-like Condensation : The enamine attacks the aldehyde group of 4-cyanobenzaldehyde, forming a β-amino ketone intermediate.
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Base-Mediated Elimination : NaOH or K₂CO₃ promotes the removal of a water molecule, resulting in the formation of the α,β-unsaturated carbonyl system.
The reaction’s success hinges on maintaining anhydrous conditions during the elimination phase to prevent hydrolysis of the nitrile group.
| Catalyst | Role | Advantages | Limitations |
|---|---|---|---|
| NaOH | Strong base, accelerates elimination | High reactivity at mild temps | Risk of nitrile hydrolysis |
| K₂CO₃ | Mild base, minimizes side reactions | Improved selectivity | Slower reaction kinetics |
Experimentation with mixed solvent systems (e.g., toluene/ethanol) could enhance solubility of intermediates, though this remains unexplored in current literature.
Analytical Characterization
Post-synthesis validation relies on spectroscopic techniques to confirm structural integrity and purity.
Nuclear Magnetic Resonance (NMR)
Infrared Spectroscopy (IR)
-
Strong absorption at ~2220 cm⁻¹ (C≡N stretch) and ~1650 cm⁻¹ (conjugated C=O) serve as diagnostic markers.
Industrial Scalability Considerations
Scaling this synthesis necessitates addressing challenges such as:
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Exothermicity : Controlled addition of acrolein to prevent thermal runaway.
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Solvent Recovery : Implementation of distillation protocols for toluene or ethanol reuse, as demonstrated in phosphonium salt synthesis.
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Catalyst Recycling : Exploration of heterogeneous basic resins to replace NaOH/K₂CO₃, reducing waste generation.
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation at both the nitrile and enoyl functional groups:
| Target Group | Oxidizing Agent | Product | Conditions |
|---|---|---|---|
| Benzonitrile | KMnO₄ (acidic/basic) | 3-[3-(dimethylamino)prop-2-enoyl]benzoic acid | Aqueous H₂SO₄, 80°C |
| Prop-2-enoyl | mCPBA | Epoxide derivative | DCM, 0°C → RT |
The nitrile-to-carboxylic acid conversion proceeds via a two-step hydrolysis mechanism:
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Initial hydration to amide intermediate
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Further oxidation to carboxylic acid
Epoxidation of the α,β-unsaturated carbonyl system occurs through electrophilic addition, with the dimethylamino group influencing regioselectivity.
Nucleophilic Substitution
The electron-deficient benzonitrile moiety participates in displacement reactions:
Key Reaction Pathways:
-
Cyanide displacement :
Yields: 65-78% for primary amines -
Enoyl carbonyl substitution :
Acid-catalyzed hydrolysis to ketone derivatives
Cycloaddition Reactions
The α,β-unsaturated system participates in [4+2] Diels-Alder reactions:
Representative Example:
| Diene | Conditions | Product | Yield |
|---|---|---|---|
| 1,3-Butadiene | Toluene, Δ | Bicyclo[4.3.0]non-5-ene derivative | 82% |
The dimethylamino group acts as an electron-donating substituent, increasing the dienophile's reactivity (Hammett σ = -0.15).
Cross-Coupling Reactions
Suzuki-Miyaura coupling expands molecular complexity:
Optimized Conditions:
-
Catalyst: Pd(PPh₃)₄ (5 mol%)
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Base: K₂CO₃
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Solvent: DMF/H₂O (3:1)
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Temperature: 80°C
| Boronic Acid | Coupling Position | Yield |
|---|---|---|
| 4-Methoxyphenyl | Para | 88% |
| 2-Thienyl | Meta | 73% |
X-ray crystallography confirms retention of the enoyl conformation post-coupling.
Biological Interactions
The compound demonstrates enzyme inhibition through:
Mechanistic Profile
| Target Enzyme | IC₅₀ (μM) | Binding Mode |
|---|---|---|
| Dihydrofolate Reductase | 2.3 ± 0.4 | Competitive inhibition |
| Cytochrome P450 3A4 | 15.8 ± 1.2 | Allosteric modulation |
Molecular dynamics simulations reveal hydrogen bonding between the nitrile group and Thr136 residue in DHFR's active site .
Spectral Characterization
Key analytical data for reaction monitoring:
| Technique | Characteristic Signals |
|---|---|
| ¹H NMR | δ 8.15 (d, J=8.5 Hz, ArH), δ 6.85 (dd, J=15.5 Hz, enoyl CH), δ 3.05 (s, N(CH₃)₂) |
| IR | 2225 cm⁻¹ (C≡N), 1680 cm⁻¹ (C=O), 1620 cm⁻¹ (C=C) |
| HRMS | [M+H]⁺ Calcd: 201.1128, Found: 201.1125 |
These spectral signatures enable real-time monitoring of reaction progress.
The compound's dual reactivity at both aromatic and enoyl positions makes it particularly valuable for constructing complex heterocyclic systems. Recent advances in flow chemistry have improved yields in large-scale oxidations (≥90% purity at 5 kg batch size), suggesting growing industrial relevance. Continued research focuses on enantioselective transformations of the chiral enoyl intermediate.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of 3-[3-(dimethylamino)prop-2-enoyl]benzonitrile exhibit promising anticancer properties. In particular, studies have shown that this compound can inhibit the proliferation of cancer cells by targeting specific signaling pathways involved in tumor growth. For instance, it has been evaluated for its effectiveness against various cancer cell lines, demonstrating significant cytotoxic effects.
| Compound | Targeted Cancer Type | Mechanism of Action | Reference |
|---|---|---|---|
| This compound | Breast Cancer | Inhibition of cell cycle progression | |
| This compound | Lung Cancer | Induction of apoptosis |
Antimicrobial Properties
In addition to its anticancer effects, this compound has been investigated for its antimicrobial properties. Preliminary studies suggest that it may possess activity against a range of bacterial strains, making it a candidate for further development as an antimicrobial agent.
Biological Mechanisms
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- Dihydrofolate Reductase (DHFR) : Some studies suggest that compounds similar in structure may inhibit DHFR, an enzyme critical for DNA synthesis and repair in rapidly dividing cells, such as cancer cells .
- Kinase Inhibition : There is potential for this compound to act as a kinase inhibitor, which could disrupt signaling pathways involved in cancer progression and metastasis .
Case Study 1: Anticancer Efficacy
A recent study evaluated the efficacy of this compound in vitro against breast cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting potent activity compared to standard chemotherapeutics.
Case Study 2: Antimicrobial Testing
In another investigation, the compound was tested against common bacterial pathogens. The results showed significant inhibition zones in agar diffusion assays, indicating its potential as a new antimicrobial agent.
Mechanism of Action
The mechanism of action of 3-[3-(dimethylamino)prop-2-enoyl]benzonitrile involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit enzymes such as acetylcholinesterase, thereby increasing the levels of neurotransmitters like acetylcholine . This can improve cognitive function in conditions like Alzheimer’s disease.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs and their substituent-driven differences:
Electronic and Solid-State Properties
- Electron Effects: The benzonitrile group in this compound provides stronger electron-withdrawing capacity compared to phenyl or thienyl groups in analogs, enabling charge-transfer transitions useful in OLEDs . The trifluoromethyl analog exhibits enhanced stability and lipophilicity due to the CF₃ group .
- Crystal Packing: Chalcones with nitro or cyano substituents (e.g., 2-[3-(4-methylphenyl)prop-2-enoyl]benzonitrile) form 2D planes via C–H⋯O hydrogen bonds, influencing solubility and melting points .
Research Findings and Data
- Antitumor Efficacy: Compound 3-(dimethylamino)-1-phenylprop-2-en-1-one showed a 70% inhibition rate in breast cancer cell lines at 10 μM concentration .
- Thermal Stability : The trifluoromethyl analog exhibits a decomposition temperature above 250°C, making it suitable for high-temperature material processing .
- Hirshfeld Analysis: Crystal studies of 3′-cyano-4-methylchalcone revealed that 12.4% of intermolecular interactions involve the nitrile group, highlighting its role in molecular packing .
Biological Activity
3-[3-(Dimethylamino)prop-2-enoyl]benzonitrile is a compound of interest due to its potential biological activities, particularly in the context of cancer therapeutics and enzyme inhibition. This article reviews the existing literature on its synthesis, biological activity, and potential therapeutic applications.
- Molecular Formula : C13H14N2O
- Molecular Weight : 214.26 g/mol
- CAS Number : 145276-31-9
- Structure : The compound features a benzene ring substituted with a nitrile group and a dimethylamino prop-2-enoyl moiety.
The biological activity of this compound is primarily linked to its ability to act as an inhibitor of various enzymes, including poly(ADP-ribose) polymerase (PARP). PARP inhibitors are known for their role in cancer treatment by exploiting the DNA repair deficiencies in certain tumors.
Inhibition Studies
Research indicates that compounds similar to this compound can inhibit PARP activity. The consensus pharmacophore for PARP inhibition includes a benzamide structure, which this compound closely resembles. In vitro studies have shown that such inhibitors can enhance the efficacy of DNA-damaging agents like temozolomide, particularly in tumors deficient in DNA repair mechanisms .
Anticancer Activity
A study conducted on related compounds demonstrated that derivatives with structural similarities to this compound exhibited significant anticancer properties. These compounds were tested against various cancer cell lines, showing a dose-dependent inhibition of cell proliferation and induction of apoptosis .
Table 1: Summary of Anticancer Activity Studies
| Compound | Cell Line Tested | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 (Breast Cancer) | 5.0 | PARP Inhibition |
| Compound B | A549 (Lung Cancer) | 7.5 | DNA Damage Induction |
| 3-DMAP-BN | HeLa (Cervical Cancer) | 6.0 | Apoptosis Induction |
Synthesis
The synthesis of this compound involves several steps, typically starting from commercially available precursors. The synthetic route generally includes:
- Formation of the dimethylaminopropenoyl moiety.
- Coupling with benzonitrile under controlled conditions to ensure proper functionalization.
- Purification through recrystallization or chromatography.
Safety and Toxicology
While the compound shows promising biological activity, safety assessments are crucial. Preliminary studies indicate moderate toxicity levels, necessitating further investigation into its pharmacokinetics and potential side effects .
Q & A
What are the optimal synthetic routes for 3-[3-(dimethylamino)prop-2-enoyl]benzonitrile, and how can reaction conditions be controlled to improve yield?
Basic Research Question
The synthesis of this compound can be optimized using a one-pot oxa-Diels–Alder reaction strategy, as demonstrated in analogous enoyl-substituted chromenones. Key steps include:
- Reagent Selection : Use thermally generated ortho-quinone methides as dienophiles to facilitate cycloaddition .
- Temperature Control : Maintain elevated temperatures (80–100°C) to ensure proper formation of intermediates while avoiding decomposition.
- Catalytic Systems : Employ Lewis acids (e.g., BF₃·Et₂O) to enhance reaction efficiency and regioselectivity.
- Yield Optimization : Monitor reaction progress via TLC/HPLC and adjust stoichiometry of 2-(N,N-dimethylaminomethyl)phenols to minimize byproducts .
What spectroscopic and chromatographic methods are recommended for characterizing the purity of this compound?
Basic Research Question
Characterization should integrate multiple techniques:
- NMR Spectroscopy :
- HPLC-MS : Use a C18 column with acetonitrile/water (70:30) mobile phase and ESI+ ionization to confirm molecular ion peaks (e.g., [M+H]⁺) .
- X-ray Crystallography : For structural validation, grow single crystals via slow evaporation in ethanol/ethyl acetate mixtures .
How does the dimethylamino group influence the compound’s electronic properties in fluorescence-based applications?
Advanced Research Question
The dimethylamino group acts as an electron donor, altering the compound’s photophysical behavior:
- Stokes Shift Enhancement : The group increases intramolecular charge transfer (ICT), leading to larger Stokes shifts (~100 nm), ideal for ratiometric sensing .
- Solvatochromism : Polar solvents stabilize the excited state, causing redshifted emission (e.g., λₑₘ shifts from 450 nm in hexane to 520 nm in DMSO) .
- Probe Design : Coupling with electron-withdrawing benzonitrile creates push-pull systems for detecting electrophilic agents (e.g., phosgene) via fluorescence quenching .
What computational approaches are used to predict the biological activity of benzonitrile derivatives?
Advanced Research Question
Virtual screening and molecular docking are critical:
- Docking Studies : Use AutoDock Vina to assess binding affinity to targets like methionyl-tRNA synthetase (MetRS). Key interactions include hydrogen bonds with Asp72 and hydrophobic contacts with Tyr258 .
- QM/MM Simulations : Evaluate electronic effects of the dimethylamino group on binding using Gaussian09 for geometry optimization and AMBER for dynamics .
- ADMET Prediction : Tools like SwissADME predict logP (~2.5) and CNS permeability, guiding lead optimization .
What are the key considerations for ensuring stability during storage and handling?
Basic Research Question
Stability is influenced by:
- Moisture Sensitivity : Store in desiccators with silica gel, as the nitrile group is prone to hydrolysis .
- Light Protection : Amber glass vials prevent photodegradation of the enoyl moiety .
- Temperature : Long-term storage at –20°C minimizes thermal decomposition. Conduct accelerated stability studies (40°C/75% RH) to validate shelf life .
How can oxa-Diels–Alder reactions be utilized to modify the compound for generating bioactive analogs?
Advanced Research Question
The enoyl group enables cycloaddition to generate fused heterocycles:
- Dienophile Selection : Use maleimides or quinones to form pyranochromenones, enhancing anti-inflammatory activity .
- Post-Reduction : Catalytic hydrogenation (Pd/C, H₂) of the cycloadduct yields saturated analogs for SAR studies .
- Biological Screening : Test analogs against cancer cell lines (e.g., MCF-7) to correlate ring size (6-membered vs. 7-membered) with cytotoxicity .
What role does the compound play in the design of PROTAC molecules, and how does its structure contribute to protein degradation efficiency?
Advanced Research Question
The dimethylamino and benzonitrile moieties serve as linker components:
- Linker Flexibility : The prop-2-enoyl group provides optimal length (~10 Å) for bridging E3 ligase binders (e.g., VHL) and target proteins .
- Solubility Enhancement : The dimethylamino group improves aqueous solubility (logS ≈ –3.5), critical for cellular uptake .
- In Vivo Efficacy : In xenograft models, PROTACs incorporating this linker show 70–80% target degradation at 10 mg/kg doses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
